molecular formula C31H34F3N3O5 B11935438 4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid

4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B11935438
M. Wt: 585.6 g/mol
InChI Key: QQIOPVVOIRCNFY-UHFFFAOYSA-N
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Description

4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, which includes the pyrrolo[2,3-b]pyridine and benzoic acid moieties. Key steps may include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diethylaminomethyl and Methoxy Groups: These functional groups can be introduced through substitution reactions using reagents such as diethylamine and methoxy compounds.

    Coupling with Benzoic Acid: The final step involves coupling the pyrrolo[2,3-b]pyridine derivative with benzoic acid under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities with the pyrrolo[2,3-b]pyridine core.

    Pyridine Derivatives: Compounds like nicotinic acid and pyridoxine also contain the pyridine ring and exhibit similar chemical properties.

Properties

Molecular Formula

C31H34F3N3O5

Molecular Weight

585.6 g/mol

IUPAC Name

4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H33N3O3.C2HF3O2/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4;3-2(4,5)1(6)7/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34);(H,6,7)

InChI Key

QQIOPVVOIRCNFY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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